molecular formula C17H27N5O2S B1457298 依多沙班-M2 CAS No. 480450-71-3

依多沙班-M2

货号 B1457298
CAS 编号: 480450-71-3
分子量: 365.5 g/mol
InChI 键: QJVMDGXTANLPMW-GMXVVIOVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Edoxaban is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs. It is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .


Synthesis Analysis

Edoxaban-M4, the main metabolite of Edoxaban, was evaluated in 79 plasma samples from patients taking Edoxaban . The total anti-Xa activity was evaluated on three different chromogenic factor Xa-based assays . Results were compared with a validated ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry measurement .


Molecular Structure Analysis

Edoxaban is the anhydrous free-drug form, with a molecular mass of 548.06 . It is dosed as a monohydrate tosylate salt, which has a molecular weight of 738.27 . Edoxaban has low solubility in the pH range of 3–7, with a decrease in solubility with increasing pH .


Chemical Reactions Analysis

Edoxaban is a selective and competitive inhibitor of human FXa, with an inhibitory constant (Ki) value of 0.561 nM . It inhibits the generation of thrombin and formation of blood clots in a dose-dependent manner .


Physical And Chemical Properties Analysis

Edoxaban has a molecular formula of C24H30ClN7O4S.C7H8O3S.H2O and a molecular weight of 738.27 . It is predominantly absorbed from the upper gastrointestinal tract, and oral bioavailability is approximately 62% .

科学研究应用

Application in Thromboprophylaxis and Venous Thromboembolism Treatment

Specific Scientific Field

This application falls under the field of Clinical Pharmacology and Hematology .

Summary of the Application

Edoxaban, a direct factor Xa inhibitor, is used for thromboprophylaxis in patients with non-valvular atrial fibrillation (NVAF) and for the treatment and prevention of venous thromboembolism (VTE) .

Methods of Application or Experimental Procedures

Edoxaban is administered orally. It inhibits human FXa in a concentration-dependent and -competitive manner, with an inhibition constant (Ki) value of 0.561 nM . It is rapidly absorbed after oral administration with a time to peak plasma concentration of 1–2 h, and a bioavailability of 62% .

Results or Outcomes

Despite a restrained number of interactions, some strong inhibitors/inducers of P-gp and drug-metabolising enzymes can affect edoxaban concentration, implying the need for a dose adjustment . However, given the small propensity for interaction of this agent, its use represents an acceptable clinical decision in most cases .

Application in Chronic Thromboembolic Pulmonary Hypertension (CTEPH) Treatment

Specific Scientific Field

This application is in the field of Pulmonology and Cardiology .

Summary of the Application

Edoxaban is being studied for its efficacy and safety in subjects with CTEPH in the KABUKI trial .

Methods of Application or Experimental Procedures

The KABUKI trial is a phase 3, investigator-initiated, multicenter, single-blind, randomized, warfarin-controlled, noninferiority trial . The daily dose of edoxaban (60 mg for body weight ≥60 kg, 30 mg for body weight <60 kg) was the same as that used for preventing venous thromboembolism .

Results or Outcomes

The primary outcome was the ratio of pulmonary vascular resistance (PVR, Wood Units) at week 48 to PVR at baseline . Secondary outcomes were clinical worsening of CTEPH, World Health Organization functional class, 6-minute walk distance, and N-terminal pro–B-type natriuretic peptide level .

Application in Stroke Prevention in Atrial Fibrillation

Specific Scientific Field

This application is in the field of Cardiology and Neurology .

Summary of the Application

Edoxaban is used for stroke prevention in patients with non-valvular atrial fibrillation (NVAF) .

Methods of Application or Experimental Procedures

Edoxaban is administered orally once daily. It inhibits human FXa in a concentration-dependent and -competitive manner .

Results or Outcomes

Edoxaban quickly reaches peak plasma concentrations in 1.5 h, has a half-life of 10–14 h, has relatively high bioavailability of 62% and exhibits highly selective, competitive, concentration-dependent inhibition of human factor Xa .

Application in Management of Surgery Patients

Specific Scientific Field

This application is in the field of Surgery and Clinical Pharmacology .

Summary of the Application

Edoxaban is used in the management of patients undergoing major or nonmajor surgery .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use of Edoxaban are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this use of Edoxaban are not detailed in the source .

Application in Drug-Drug Interactions

Specific Scientific Field

This application is in the field of Clinical Pharmacology .

Summary of the Application

Edoxaban is studied for its interactions with other drugs, which can affect its pharmacokinetics and pharmacodynamics .

Methods of Application or Experimental Procedures

The study of drug-drug interactions involves examining the effects of other drugs on the activity of Edoxaban. This includes drugs that can influence the activity (induction or inhibition) of P-glycoprotein (P-gp) and cytochrome P450 3A4, both responsible for the disposition and metabolism of Edoxaban .

Results or Outcomes

Despite a restrained number of interactions, some strong inhibitors/inducers of P-gp and drug-metabolising enzymes can affect Edoxaban concentration, implying the need for a dose adjustment . However, given the small propensity for interaction of this agent, its use represents an acceptable clinical decision in most cases .

Application in Venous Thromboembolism Treatment

Specific Scientific Field

This application is in the field of Clinical Pharmacology and Hematology .

Summary of the Application

Edoxaban is used in the treatment and prevention of recurrent venous thromboembolism (VTE) .

Methods of Application or Experimental Procedures

Results or Outcomes

The study demonstrated that LMWH/Edoxaban 60 mg once daily was non-inferior to the standard therapy with LMWH/warfarin in the treatment and prevention of recurrent VTE .

安全和危害

Edoxaban should not be used in patients with a creatinine clearance (CrCl) below 30 mL/min . The drug should not be used in women who are pregnant or breastfeeding or in patients with severe liver disease . Edoxaban should be handled with care to avoid dust formation and contact with skin and eyes .

属性

IUPAC Name

N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2S/c1-21(2)17(24)10-4-5-11(18)13(8-10)19-15(23)16-20-12-6-7-22(3)9-14(12)25-16/h10-11,13H,4-9,18H2,1-3H3,(H,19,23)/t10-,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVMDGXTANLPMW-GMXVVIOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide

CAS RN

480450-71-3
Record name Des((2-((5-chloro-2-pyridyl)amino)-2-oxo-acetyl))edoxaban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480450713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES((2-((5-CHLORO-2-PYRIDYL)AMINO)-2-OXO-ACETYL))EDOXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1D9UGS1SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edoxaban-M2
Reactant of Route 2
Edoxaban-M2
Reactant of Route 3
Edoxaban-M2
Reactant of Route 4
Edoxaban-M2
Reactant of Route 5
Edoxaban-M2
Reactant of Route 6
Reactant of Route 6
Edoxaban-M2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。